5-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-2,4-dimethyl-1,3-thiazole 5-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-2,4-dimethyl-1,3-thiazole
Brand Name: Vulcanchem
CAS No.: 2548993-24-2
VCID: VC11811342
InChI: InChI=1S/C19H22N6O2S/c1-11-17(28-12(2)20-11)19(26)24-8-7-13(9-24)10-27-16-6-5-15-21-22-18(14-3-4-14)25(15)23-16/h5-6,13-14H,3-4,7-10H2,1-2H3
SMILES: CC1=C(SC(=N1)C)C(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3
Molecular Formula: C19H22N6O2S
Molecular Weight: 398.5 g/mol

5-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-2,4-dimethyl-1,3-thiazole

CAS No.: 2548993-24-2

Cat. No.: VC11811342

Molecular Formula: C19H22N6O2S

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

5-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-2,4-dimethyl-1,3-thiazole - 2548993-24-2

Specification

CAS No. 2548993-24-2
Molecular Formula C19H22N6O2S
Molecular Weight 398.5 g/mol
IUPAC Name [3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone
Standard InChI InChI=1S/C19H22N6O2S/c1-11-17(28-12(2)20-11)19(26)24-8-7-13(9-24)10-27-16-6-5-15-21-22-18(14-3-4-14)25(15)23-16/h5-6,13-14H,3-4,7-10H2,1-2H3
Standard InChI Key BPJCCTLHGKPGRH-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C)C(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3
Canonical SMILES CC1=C(SC(=N1)C)C(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3

Introduction

The compound “5-{3-[({3-cyclopropyl- triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-2,4-dimethyl-1,3-thiazole” is a complex heterocyclic molecule. It integrates multiple functional groups and heterocyclic rings, including:

  • Triazolo[4,3-b]pyridazine: Known for its biological and pharmacological activities.

  • Thiazole ring: Commonly found in bioactive molecules with antimicrobial, anti-inflammatory, and anticancer properties.

  • Pyrrolidine moiety: Often associated with improved pharmacokinetics in drug design.

  • Cyclopropyl group: Adds structural rigidity and influences the compound’s metabolic stability.

This combination suggests potential applications in medicinal chemistry, particularly as a candidate for drug discovery.

Molecular Features

The molecule contains:

  • A cyclopropyl-substituted triazolo[4,3-b]pyridazine, which contributes to its three-dimensional structure and potential bioactivity.

  • A thiazole ring, which is a sulfur-containing heterocycle known for its role in enzyme inhibition.

  • A pyrrolidine linker, which connects the triazolo-pyridazine and thiazole moieties via a carbonyl group.

Functional Groups

Key functional groups include:

  • Ether linkage (-O-) between the triazolo[4,3-b]pyridazine and pyrrolidine moieties.

  • Carbonyl group (-C=O) attached to the pyrrolidine ring.

  • Dimethyl substitution on the thiazole ring.

Medicinal Chemistry

Compounds with similar structural motifs have been studied for:

  • Antimicrobial properties: Thiazole derivatives often exhibit activity against Gram-positive and Gram-negative bacteria.

  • Anti-inflammatory effects: Triazolo-pyridazine frameworks are known to inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Anticancer potential: Cyclopropyl groups enhance binding affinity to targets by increasing hydrophobic interactions.

Drug Development

The combination of heterocycles in this molecule could make it a candidate for:

  • Enzyme inhibitors (e.g., kinases or oxidases).

  • Receptor modulators in neurological or cardiovascular diseases.

Synthesis Insights

Although specific synthetic routes for this compound are not available in the results, general strategies may involve:

  • Formation of the triazolo-pyridazine core: Through cyclization reactions involving hydrazine derivatives and pyridazine precursors.

  • Thiazole synthesis: Via Hantzsch thiazole synthesis or other cyclization methods using thiourea or sulfur-containing reagents.

  • Linker assembly: Using carbonylation reactions to attach the pyrrolidine group to the triazolo-pyridazine core.

  • Final coupling: Employing etherification reactions to connect the thiazole moiety.

Research Gaps

While this compound appears promising based on its structure:

  • No direct experimental data (e.g., biological activity or pharmacokinetics) is available in the provided sources.

  • Further studies are needed to confirm its efficacy and safety.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator